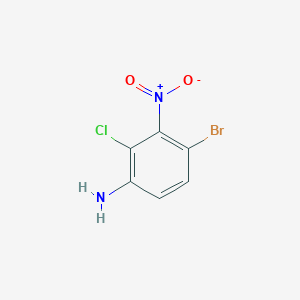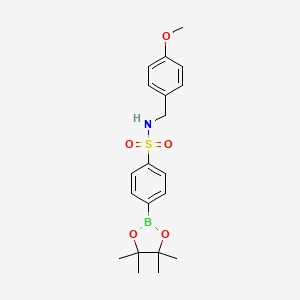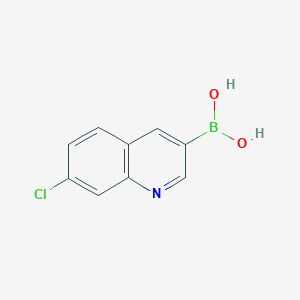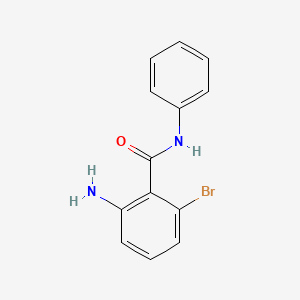
2-Amino-6-bromo-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is a derivative of benzamide, featuring an amino group at the 2-position, a bromine atom at the 6-position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Amino-6-bromo-N-phenylbenzamide involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction . This reaction is typically catalyzed by a copper-based catalyst, such as Cu@Phen@MGO, under base-free conditions at room temperature . The reaction yields high isolated products and the catalyst can be easily recovered and reused multiple times without significant loss of activity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the scalability of the process to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromo-N-phenylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions, such as the Chan–Evans–Lam coupling, to form C-N bonds.
Common Reagents and Conditions
Copper Catalysts: Copper-based catalysts like Cu@Phen@MGO are commonly used in coupling reactions involving this compound.
Aryl Boronic Acids: These are used as reactants in the Chan–Evans–Lam coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions with aryl boronic acids yield N-arylated products .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-N-phenylbenzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-N-phenylbenzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group and bromine atom allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-phenylbenzamide: Lacks the bromine atom at the 6-position, which may affect its reactivity and applications.
2-Amino-6-chloro-N-phenylbenzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-Amino-6-fluoro-N-phenylbenzamide:
Uniqueness
2-Amino-6-bromo-N-phenylbenzamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s overall reactivity and applications .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDJTYHGFODYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
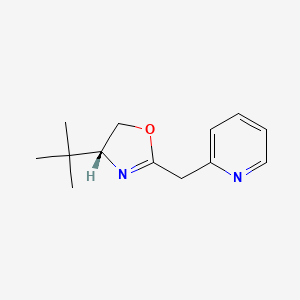
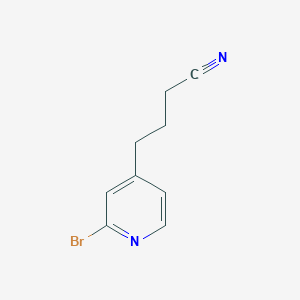
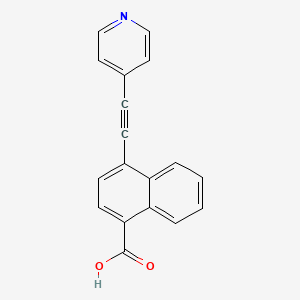
![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)
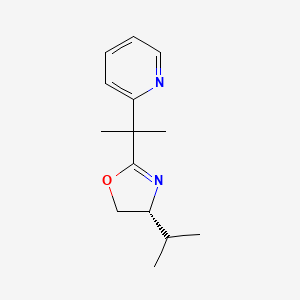
![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)
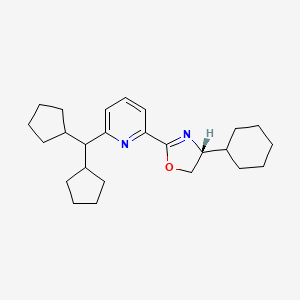
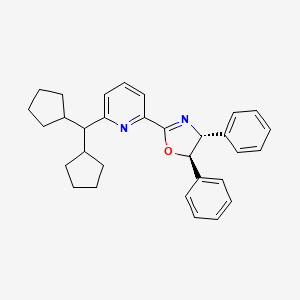
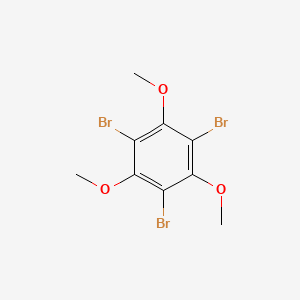
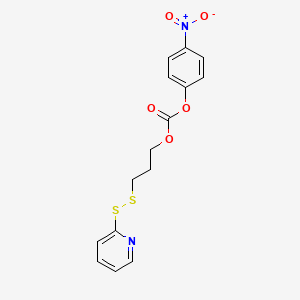
![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)
